molecular formula C6H7ClN2 B14867801 4-Chloro-5-methylpyridin-3-amine

4-Chloro-5-methylpyridin-3-amine

Cat. No.: B14867801
M. Wt: 142.58 g/mol
InChI Key: JQNQEFSRVMXCAL-UHFFFAOYSA-N
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Description

4-Chloro-5-methylpyridin-3-amine is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methylpyridin-3-amine typically involves the chlorination of 5-methylpyridin-3-amine. One common method includes the reaction of 5-methylpyridin-3-amine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydrogen atom with a chlorine atom at the 4-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 4-chloro-5-methylpyridine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Major Products Formed:

  • Substitution reactions can yield various derivatives depending on the nucleophile used.
  • Oxidation reactions can produce 4-chloro-5-methylpyridine-3-carboxylic acid.
  • Reduction reactions can yield 4-chloro-5-methylpyridine.

Scientific Research Applications

4-Chloro-5-methylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylpyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

    4-Chloro-2-methylpyridine: Similar structure but with the chlorine atom at the 2-position.

    5-Chloro-2-methylpyridine: Chlorine atom at the 5-position.

    4-Chloro-3-methylpyridine: Chlorine atom at the 4-position and methyl group at the 3-position.

Uniqueness: 4-Chloro-5-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers and other pyridine derivatives.

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

4-chloro-5-methylpyridin-3-amine

InChI

InChI=1S/C6H7ClN2/c1-4-2-9-3-5(8)6(4)7/h2-3H,8H2,1H3

InChI Key

JQNQEFSRVMXCAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Cl)N

Origin of Product

United States

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